molecular formula C15H23N3O2 B3069909 (R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate CAS No. 1000370-80-8

(R)-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3069909
CAS No.: 1000370-80-8
M. Wt: 277.36 g/mol
InChI Key: UPRQOXULXDFABD-LLVKDONJSA-N
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Description

®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol This compound is notable for its structural complexity, which includes a tert-butyl group, a pyrrolidine ring, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the aminophenyl group.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Substituted derivatives at the aminophenyl group.

Scientific Research Applications

®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate: Lacks the ®-configuration.

    tert-Butyl 3-((2-hydroxyphenyl)amino)pyrrolidine-1-carboxylate: Contains a hydroxy group instead of an amino group.

Uniqueness

®-tert-Butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions compared to its non-chiral or differently substituted counterparts .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-aminoanilino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQOXULXDFABD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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